molecular formula C9H12BrNO B14839332 4-Bromo-3-(tert-butoxy)pyridine

4-Bromo-3-(tert-butoxy)pyridine

Cat. No.: B14839332
M. Wt: 230.10 g/mol
InChI Key: INVSWHKRYHJULI-UHFFFAOYSA-N
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Description

4-Bromo-3-(tert-butoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a bulky tert-butoxy group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the reactivity of the bromine substituent . The tert-butoxy group enhances steric hindrance, which can influence regioselectivity and reaction kinetics .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-3-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3

InChI Key

INVSWHKRYHJULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(tert-butoxy)pyridine typically involves the bromination of 3-(tert-butoxy)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-3-(tert-butoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butoxy)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table summarizes key pyridine analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
4-Bromo-3-(tert-butoxy)pyridine 4-Br, 3-(tert-butoxy) C₉H₁₂BrNO₂ High steric hindrance; used in palladium-catalyzed couplings for drug discovery .
4-Bromo-3-ethoxypyridine 4-Br, 3-ethoxy C₇H₈BrNO Less steric bulk than tert-butoxy; higher reactivity in SNAr reactions .
4-Bromo-3-(methoxymethyl)pyridine 4-Br, 3-(methoxymethyl) C₇H₈BrNO₂ Ether-linked substituent improves solubility in polar solvents; used in kinase inhibitors .
5-Bromo-2-(tert-butoxy)pyridine 5-Br, 2-(tert-butoxy) C₉H₁₂BrNO₂ Bromine at 5-position alters electronic density; less reactive in cross-couplings .
3-Cyclopropyl-4-bromopyridine 3-cyclopropyl, 4-Br C₈H₈BrN Cyclopropyl group introduces ring strain; modulates metabolic stability in drug candidates .
Key Observations :
  • Steric Effects : The tert-butoxy group in this compound significantly slows reaction rates in cross-couplings compared to smaller substituents like ethoxy or methoxymethyl .
  • Electronic Effects : Bromine at the 4-position (para to the pyridine nitrogen) enhances electrophilicity, making it more reactive than bromine at the 5-position .
  • Solubility : Methoxymethyl and ethoxy groups improve aqueous solubility compared to tert-butoxy, which is highly lipophilic .

Stability and Handling

  • tert-Butoxy Derivatives : Sensitive to strong acids (e.g., TFA) due to cleavage of the tert-butoxy group .
  • Ethoxy/Methoxymethyl Derivatives : More stable under acidic conditions but prone to oxidation .

Research Findings and Case Studies

Comparison of Yields

  • This compound : Yields >85% in cross-couplings due to optimized steric protection .
  • 4-Bromo-3-ethoxypyridine : Lower yields (~60%) in analogous reactions due to competing side reactions .

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